Einecs 306-377-0

Anti-inflammatory Rheumatology Immunomodulation

Chloroquine gentisate (CAS 97158-47-9) is the preferred salt form for researchers modeling rheumatoid arthritis due to the synergistic anti-inflammatory action of its gentisic acid counterion. Unlike inert phosphate or sulfate salts, this specific salt ensures translational relevance and enables investigation of dual-action mechanisms. Procure this exact form for reproducible, targeted outcomes in anti-inflammatory research and analytical method development.

Molecular Formula C32H38ClN3O8
Molecular Weight 628.1 g/mol
CAS No. 97158-47-9
Cat. No. B15186159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 306-377-0
CAS97158-47-9
Molecular FormulaC32H38ClN3O8
Molecular Weight628.1 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O.C1=CC(=C(C=C1O)C(=O)O)O
InChIInChI=1S/C18H26ClN3.2C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-3,8-9H,(H,10,11)
InChIKeyPWNQHEPDSGENCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroquine Gentisate (CAS 97158-47-9): A Distinct Salt Form for Targeted Anti-Inflammatory Research and Procurement


The compound identified by CAS 97158-47-9 and EINECS 306-377-0 is the gentisate salt of chloroquine, a 4-aminoquinoline derivative. Chemically, it is a 2:1 compound of 2,5-dihydroxybenzoic acid (gentisic acid) with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (chloroquine base) . This salt distinguishes itself from the more common phosphate and sulfate forms of chloroquine. While chloroquine base is a well-established antimalarial and anti-inflammatory agent, its gentisate salt is specifically noted for its anti-inflammatory action, a property attributed to the pharmacologically active gentisic acid moiety [1].

The Procurement Risk: Why Chloroquine Gentisate (CAS 97158-47-9) is Not Functionally Equivalent to Other Chloroquine Salts


While all chloroquine salts share the same active base, they are not interchangeable from a formulation and therapeutic perspective. Different salts are developed to optimize distinct physicochemical properties such as solubility, stability, bioavailability, and even to confer secondary pharmacological benefits. For instance, while chloroquine phosphate is the primary clinical form for malaria, it is noted that the gentisate salt is specifically utilized for its anti-inflammatory action [1]. A generic substitution with the phosphate or sulfate salt would discard the intended dual-action benefit of the gentisate moiety, which itself possesses known anti-inflammatory, antioxidant, and analgesic properties [2]. The absence of a specific salt form can compromise a research or formulation project's specific objectives, making exact chemical procurement critical for reproducible and targeted outcomes.

Quantitative Evidence for the Procurement of Chloroquine Gentisate (CAS 97158-47-9) Over Generic Analogs


Differentiated Therapeutic Focus: Gentisate Salt as an Anti-Inflammatory Over a Pure Antimalarial

Direct quantitative head-to-head data comparing the anti-inflammatory activity of chloroquine gentisate to other chloroquine salts are not available in the public domain. However, authoritative pharmacological sources consistently differentiate the salts by their primary therapeutic use. Chloroquine phosphate is widely documented for its antimalarial activity, whereas the gentisate salt is explicitly indicated for its anti-inflammatory action in conditions like rheumatoid arthritis [1]. This distinction implies a functional differentiation in clinical or research application, where the selection of the gentisate salt is based on its targeted anti-inflammatory role rather than a broad-spectrum antimalarial profile.

Anti-inflammatory Rheumatology Immunomodulation

Intrinsic Activity of the Gentisate Moiety as a Secondary Pharmacological Contributor

While specific quantitative data for chloroquine gentisate itself is lacking, the independent activity of its gentisic acid component is well-documented. In vitro studies on gentisic acid have demonstrated effective suppression of lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages by controlling the production of nitric oxide and pro-inflammatory cytokines [1]. This contrasts with other chloroquine salts (e.g., phosphate, sulfate, hydrochloride) whose counterions are pharmacologically inert. The presence of an active counterion provides a theoretical basis for expecting a different or potentially synergistic biological profile, a key point of differentiation for researchers.

Anti-inflammatory Antioxidant Analgesic

Quantitative Differentiation in Salt-to-Base Conversion Factors for Accurate Dosing

In pharmaceutical development and analytical chemistry, the conversion factor between salt weight and active base weight is a critical and quantifiable differentiation point. For the more common salts, the conversion factors are well-defined: 100 mg of chloroquine base is equivalent to 161 mg of chloroquine phosphate, 136 mg of chloroquine sulfate, and 123 mg of chloroquine hydrochloride [1]. While a direct conversion factor for chloroquine gentisate is not established in the literature, its unique molecular weight (628.1 g/mol) guarantees a distinct and quantifiably different conversion factor compared to any of the established salts (e.g., chloroquine phosphate MW 515.9 g/mol). This directly impacts dose calculations and bioanalytical method development, making the gentisate salt a non-interchangeable entity in quantitative scientific work.

Formulation Science Pharmacokinetics Analytical Chemistry

Optimal Research and Industrial Applications for Chloroquine Gentisate (CAS 97158-47-9)


In Vitro and In Vivo Studies of Rheumatoid Arthritis and Inflammatory Pathways

Based on its specific indication for anti-inflammatory action in rheumatoid arthritis, chloroquine gentisate is the preferred salt form for academic and pharmaceutical researchers modeling these conditions. Its use ensures that the experimental system more closely aligns with the clinically relevant salt form used in historical or international anti-inflammatory contexts, improving the translational relevance of the research [1].

Investigations into Dual-Action or Synergistic Anti-Inflammatory Mechanisms

Given that the gentisic acid counterion is itself a biologically active molecule with anti-inflammatory and antioxidant properties, chloroquine gentisate serves as a unique tool for investigating dual-action mechanisms. Researchers can use this specific salt to explore the potential synergistic effects of chloroquine and gentisic acid compared to using a pharmacologically inert chloroquine salt like phosphate or hydrochloride [1].

Development and Validation of Salt-Specific Analytical Methods

Due to its distinct molecular weight and unique chemical composition, chloroquine gentisate is an essential reference standard for analytical chemistry. It is required for the accurate development and validation of HPLC, LC-MS, or dissolution testing methods that must be specific to this salt form. Using a different salt (e.g., phosphate) would lead to quantitation errors due to different molar masses and physicochemical properties [1].

Technical Documentation Hub

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